![molecular formula C12H10N2O3 B1222501 4-(4-Nitrophenoxy)aniline CAS No. 6149-33-3](/img/structure/B1222501.png)
4-(4-Nitrophenoxy)aniline
Overview
Description
"4-(4-Nitrophenoxy)aniline" is an organic compound that can be analyzed and understood through studies of similar nitro-aniline compounds and their derivatives. These studies often involve examining the synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties of related compounds.
Synthesis Analysis
Related compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, have been synthesized and studied for their structural and chemical properties. Synthesis methods vary but often involve nucleophilic substitution reactions followed by reduction processes to introduce nitro and amino groups to the aromatic ring structures (Bravanjalin Subi et al., 2022).
Molecular Structure Analysis
The molecular structure of nitro-aniline derivatives is characterized using techniques like FT-IR, FT-Raman spectra, and density functional theory (DFT) calculations. These studies help in understanding the vibrational modes, molecular geometry, and effects of substituents on the benzene ring (Saravanan et al., 2014).
Chemical Reactions and Properties
Chemical reactivity and antimicrobial activity of compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline have been explored through in vitro studies, highlighting the potential biological activities of nitro-aniline derivatives. The HOMO and LUMO analysis is used to determine charge transfer within these molecules, affecting their reactivity (Bravanjalin Subi et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of related compounds are often studied to understand their behavior in different environments and applications. For example, the solubility of NMOBA (a related compound) in toluene has been determined at various temperatures, providing insights into the solubility behavior of nitro-aniline derivatives (Azariah et al., 2004).
Chemical Properties Analysis
Electrochemical properties and reactivity towards specific chemical reactions, like the reduction of nitro groups to amino groups, are crucial aspects of understanding nitro-aniline derivatives. Studies on N-doped graphene for the reduction of 4-nitrophenol to 4-aminophenol provide insights into the chemical properties and potential catalytic applications of similar compounds (Kong et al., 2013).
Scientific Research Applications
Catalysis and Polymer Synthesis
Polyaniline (PANI) Supported Nano Au Catalysts : PANI supported nano Au catalysts, prepared from aniline monomer, were used to catalyze the reduction of p-nitrophenol to p-aminophenol, showcasing their potential in environmental and synthetic chemistry applications (Zhang et al., 2021).
Electrochromic Materials : Novel electrochromic materials employing nitrotriphenylamine units as acceptors and different thiophene derivatives as donors were synthesized, indicating the role of nitrophenyl groups in developing advanced functional materials for optical applications (Li et al., 2017).
Polyetherimides with Pendent Pentadecyl Chains : Synthesis of polyetherimides containing multiple ether linkages and pendent pentadecyl chains from a derivative of 4-(4-Nitrophenoxy)aniline demonstrates the compound's utility in creating high-performance polymers with potential applications in coatings, films, and advanced materials (Tawade et al., 2015).
Environmental Remediation
Degradation of Ionic Aromatic Compounds : The sonolysis of aniline and 4-nitrophenol in aqueous solutions highlighted the significant impact of pH on the degradation rates of these compounds, providing insights into environmental remediation techniques (Jiang et al., 2002).
Selective Hydrogenation of Nitroarenes : N-doped carbon nanotubes (NCNTs) prepared from chitosan showed excellent catalytic performance and selectivity for the hydrogenation of nitroarenes to anilines, a crucial step in the production of fine chemicals and pharmaceuticals (Chi et al., 2021).
Material Science
- High-Temperature Electro-Optics : A novel polycarbonate incorporating a nitrophenylazo aniline derivative was synthesized for use in high-temperature electro-optics, indicating the potential of such compounds in advanced optical materials (Suresh et al., 2003).
properties
IUPAC Name |
4-(4-nitrophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAOLTVUTGZJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62970-92-7 (hydrochloride) | |
Record name | 4-Amino-4'-nitrodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70210452 | |
Record name | 4-Amino-4'-nitrodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6149-33-3 | |
Record name | 4-(4-Nitrophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6149-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4'-nitrodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006149333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6149-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Amino-4'-nitrodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-4'-NITRODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM61IM2B5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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